3-Pentanone, 2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 2-(phenylthio)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenylthio group attached to the second carbon of the pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(phenylthio)- can be achieved through several methods. One common approach involves the reaction of 3-pentanone with thiophenol in the presence of a base such as sodium hydride. The reaction typically takes place under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 3-Pentanone, 2-(phenylthio)- may involve more efficient and scalable methods. One such method includes the catalytic addition of thiophenol to 3-pentanone using a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenylthio group can undergo substitution reactions with nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines or alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different substituents replacing the phenylthio group
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 2-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the phenylthio group into various molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 2-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ketone group can also undergo nucleophilic addition reactions, further contributing to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanone: A simple ketone without the phenylthio group.
2-Pentanone: Another ketone with a different position of the carbonyl group.
Thiophenol: Contains the phenylthio group but lacks the ketone functionality.
Uniqueness
3-Pentanone, 2-(phenylthio)- is unique due to the presence of both the ketone and phenylthio groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
27872-70-4 |
---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-phenylsulfanylpentan-3-one |
InChI |
InChI=1S/C11H14OS/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
FYHMROZMCQYUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.